4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine
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Overview
Description
4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring. This compound is characterized by the presence of an aminomethyl group and three methyl groups attached to the piperidine ring. It is a colorless liquid with a distinct amine-like odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with formaldehyde and subsequent reduction. The reaction typically proceeds as follows:
Alkylation: Piperidine is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form N-(hydroxymethyl)piperidine.
Reduction: The N-(hydroxymethyl)piperidine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 4-(aminomethyl)piperidine.
Methylation: Finally, the 4-(aminomethyl)piperidine is methylated using methyl iodide or dimethyl sulfate to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: N-oxides
Reduction: Modified amines
Substitution: Substituted piperidine derivatives
Scientific Research Applications
4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)piperidine: Lacks the additional methyl groups present in 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine.
N,N-dimethylpiperidine: Contains two methyl groups but lacks the aminomethyl group.
4-(methoxymethyl)piperidine: Contains a methoxymethyl group instead of an aminomethyl group.
Uniqueness
This compound is unique due to the presence of both the aminomethyl group and three methyl groups on the piperidine ring. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)9(8-10)4-6-12(3)7-5-9/h4-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOZCKVJAIJJEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424417 |
Source
|
Record name | 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-12-3 |
Source
|
Record name | 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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